
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
科学的研究の応用
Synthesis and Biological Activity Exploration
Compounds structurally related to 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride have been synthesized and explored for their biological activities. For instance, new propan-2-ol derivatives have been created to study their adrenergic blocking and sympatholytic activities, indicating a potential interest in cardiovascular and nervous system research (A. A. Aghekyan et al., 2017).
Antimicrobial and Antiradical Properties
Another area of research involves the synthesis of compounds for testing against human pathogens and for antioxidant properties. This suggests a role in developing new antimicrobial and antioxidative agents, possibly relevant for pharmaceutical development (R. Čižmáriková et al., 2020).
Allosteric Modulation of GABA Receptors
Research into allosteric modulators of GABA B receptors with derivatives similar to the target compound highlights a focus on neurological disorders and the modulation of neurotransmitter systems, which could be relevant for mental health and neurodegenerative diseases (D. Kerr et al., 2007).
Development of Beta Blockers
The design, synthesis, and bioactivity evaluation of analogs to related compounds as α₁-adrenoceptor antagonists underpin efforts in developing cardiovascular drugs, particularly beta blockers with enhanced properties or reduced side effects (Baomin Xi et al., 2011).
Analytical Chemistry and Environmental Monitoring
In the field of analytical chemistry, derivatization techniques involving similar compounds have been developed for the gas chromatographic analysis of acidic herbicides, indicating a role in environmental monitoring and the detection of pollutants (M. Rompa et al., 2004).
特性
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-11-6-15(4-5-16(11)17)20-10-14(19)9-18-7-12(2)21-13(3)8-18;/h4-6,12-14,19H,7-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNGVVCZNSBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


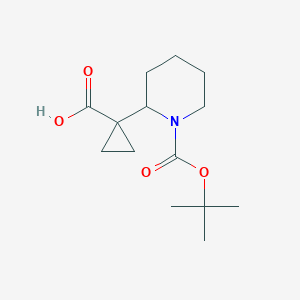

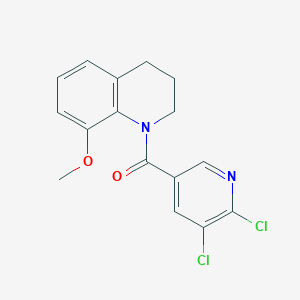
![2-Chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2819183.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2819186.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2819188.png)
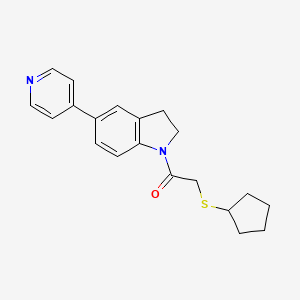
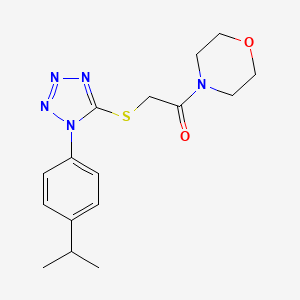
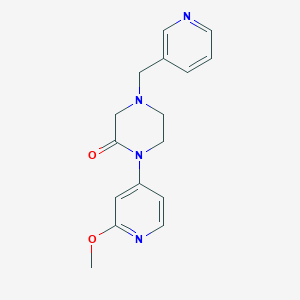
![4-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2819194.png)
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)